N-[2-(2-methyl-1-indolyl)ethyl]benzamide
Description
Contextualization of Indole (B1671886) and Benzamide (B126) Scaffolds in Chemical Biology
In the realm of chemical biology and drug discovery, both indole and benzamide scaffolds are considered "privileged structures." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally fruitful starting points for the development of new therapeutic agents. nih.gov
The indole nucleus, a bicyclic aromatic heterocycle, is a versatile pharmacophore that mimics the structure of the amino acid tryptophan, allowing it to interact with a wide range of proteins and enzymes. nih.govresearchgate.net Its unique electronic properties and ability to participate in hydrogen bonding contribute to its ubiquity in biologically active molecules. nih.gov
Similarly, the benzamide scaffold is a fundamental component in numerous pharmaceutical compounds. ontosight.ai Benzamide derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties. ontosight.ainanobioletters.com The amide linkage is a key structural feature in many biological molecules and provides a stable, planar unit that can engage in crucial hydrogen bonding interactions with biological receptors.
Overview of Historical and Contemporary Research Significance of Indole-Ethyl-Benzamide Derivatives
The combination of an indole ring and an amide linkage, as seen in N-[2-(2-methyl-1-indolyl)ethyl]benzamide, has been a subject of significant interest in medicinal chemistry. Historically, research into indole alkaloids, many of which contain amine or amide functionalities, paved the way for understanding their potent biological effects.
Contemporary research continues to explore derivatives that link an indole core to an amide group, often through an ethyl spacer, which mimics the structure of naturally occurring tryptamines. These "indole-ethyl-amide" or "indole-carboxamide" derivatives have been investigated for a wide range of therapeutic applications. researchgate.netgoogle.com Studies have shown that modifications to the indole ring, the ethyl linker, and the benzamide portion can finely tune the compound's selectivity and potency for various biological targets, including enzymes and G-protein coupled receptors. nih.govmdpi.com For instance, research on indole-2-carboxamides has identified potent compounds with anti-proliferative activity. mdpi.com The structural arrangement found in this compound is a classic example of a design strategy aimed at exploring these promising biological activities.
Role of the Indole Moiety in Diverse Bioactive Compounds
The indole moiety is a cornerstone of numerous natural and synthetic bioactive compounds, demonstrating its remarkable versatility. researchgate.netnih.gov It is the core structure of the essential amino acid tryptophan, and by extension, the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174). nih.gov This inherent biological relevance makes the indole scaffold an excellent starting point for designing molecules that can interact with physiological systems.
In nature, indole alkaloids represent a vast and structurally diverse class of compounds with over 4,100 known members. mdpi.com Many of these exhibit potent pharmacological activities. mdpi.com The utility of the indole scaffold extends into synthetic medicinal chemistry, where it is a key component of many approved drugs. nih.govresearchgate.net
Table 1: Examples of Bioactive Compounds Containing the Indole Moiety
| Compound Name | Class | Biological Significance |
|---|---|---|
| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. nih.gov |
| Serotonin | Neurotransmitter | Plays a crucial role in mood, appetite, and sleep regulation. nih.gov |
| Indomethacin | NSAID | Anti-inflammatory agent used to reduce pain and fever. nih.gov |
| Vincristine | Vinca Alkaloid | Anticancer agent used in chemotherapy. mdpi.com |
Significance of the Benzamide Moiety in Medicinal Chemistry
The benzamide moiety is a prominent feature in a wide range of pharmaceuticals due to its favorable chemical and biological properties. ontosight.ai It acts as a versatile scaffold that can be readily synthesized and modified, allowing chemists to develop large libraries of compounds for screening. nih.gov The amide group within the benzamide structure is a key hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of enzymes and receptors. ontosight.ai
Benzamide derivatives have demonstrated a remarkable diversity of pharmacological effects. They are found in drugs targeting the central nervous system, infectious diseases, and cancer. ontosight.ainih.gov For example, substituted benzamides are well-known for their activity as dopamine (B1211576) D2 receptor antagonists, leading to their use as antipsychotic and antiemetic agents. More recent research has explored their potential as inhibitors of various enzymes and as selective agonists or antagonists for other receptor types, such as serotonin receptors. nih.gov
Table 2: Examples of Therapeutic Areas for Benzamide Derivatives
| Therapeutic Area | Example Drug Class / Activity |
|---|---|
| Psychiatry | Antipsychotics (e.g., Sulpiride, Amisulpride). |
| Gastroenterology | Prokinetic agents (e.g., Metoclopramide). nih.gov |
| Oncology | Anticancer agents. ontosight.ai |
| Infectious Disease | Antimicrobial and antifungal agents. nanobioletters.com |
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-13-16-9-5-6-10-17(16)20(14)12-11-19-18(21)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYAUVNBEGNTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 2 Methyl 1 Indolyl Ethyl Benzamide and Analogues
General Strategies for Indole (B1671886) Moiety Formation
The synthesis of the 2-methylindole (B41428) scaffold is a foundational step. Various classical and modern organic reactions can be employed to construct this heterocyclic system.
Fischer Indole Synthesis and its Variants
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and important methods for preparing indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgnih.gov
For the specific synthesis of 2-methylindoles, phenylhydrazine is reacted with acetone. The resulting phenylhydrazone undergoes a mdpi.commdpi.com-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgnih.gov
Reaction Mechanism:
Formation of phenylhydrazone from phenylhydrazine and a ketone (e.g., acetone).
Isomerization to the enamine tautomer.
Protonation followed by a mdpi.commdpi.com-sigmatropic rearrangement.
Formation of a cyclic aminal.
Elimination of ammonia under acid catalysis to form the aromatic indole. wikipedia.org
A range of acid catalysts can be employed, including Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgnih.gov The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting 2-methylindole. nih.gov
Variants of the Fischer synthesis have been developed to improve yields and expand the substrate scope. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org
Alternative Indole Ring Construction Approaches
While the Fischer synthesis is robust, several other methods provide alternative pathways to the 2-methylindole core, sometimes offering advantages in terms of substrate compatibility or regioselectivity.
Madelung Synthesis: This method involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, such as sodium amide or sodium ethoxide. orgsyn.org For 2-methylindole, the starting material would be N-acetyl-o-toluidine.
Gassman Indole Synthesis: This synthesis produces substituted indoles from anilines. It is particularly useful for indoles with substituents at various positions but can be less effective for certain substitution patterns, like 5-methoxyindole. luc.edu
Transition Metal-Catalyzed Syntheses: Modern organic synthesis has introduced numerous methods for indole formation using transition metal catalysts, most notably palladium and rhodium. For instance, a rhodium-catalyzed oxidative [3 + 2] annulation of anilines and N-allylbenzimidazole has been reported for the synthesis of 2-methylindole scaffolds. acs.org This method involves the cleavage of a stable C-N bond. acs.org
Table 1: Comparison of Selected Indole Synthesis Methods for 2-Methylindole
| Synthesis Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Fischer Indole Synthesis | Phenylhydrazine, Acetone | Acid catalyst (e.g., HCl, ZnCl₂), Heat wikipedia.orgnih.gov | Widely applicable, well-established, often one-pot. thermofisher.com | Can result in regioisomeric mixtures with unsymmetrical ketones. thermofisher.com |
| Madelung Synthesis | N-acetyl-o-toluidine | Strong base (e.g., NaNH₂), High temperature (240-260°C). orgsyn.org | Good for specific substitution patterns. | Requires harsh reaction conditions. |
| Rhodium-Catalyzed Annulation | Anilines, N-allylbenzimidazole | Rhodium catalyst, Oxidant. acs.org | High regioselectivity, novel reactivity. acs.org | Requires expensive metal catalyst. |
Approaches for Introducing the Ethyl Linker
Once the 2-methylindole nucleus is formed, the next step is the introduction of a two-carbon linker at the N1 position, which will ultimately bear the terminal amine for amide coupling. This is typically achieved through N-alkylation.
The direct N-alkylation of indoles can be challenging due to the competing reactivity of the C3 position. However, various strategies have been developed to achieve selective N-alkylation. A common approach involves deprotonating the indole nitrogen with a base to form the indole anion, which then acts as a nucleophile. google.com
A typical procedure involves treating 2-methylindole with a base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), followed by the addition of a suitable two-carbon electrophile. To form the required ethylamine (B1201723) side chain, an electrophile with a protected amine function is used, such as 2-bromoethylamine (B90993) hydrobromide or N-(2-chloroethyl)phthalimide. After the alkylation step, a deprotection step is necessary to liberate the free amine.
Alternative alkylating agents and conditions have been explored to improve efficiency and selectivity. google.com Copper-catalyzed methods have also been developed for the direct N-alkylation of indoles. researchgate.net
Amide Bond Formation Methodologies
The final key transformation is the formation of the amide bond between the N-[2-(2-methyl-1-indolyl)ethyl]amine and benzoic acid or an activated benzoic acid derivative. Amide bond formation is one of the most frequently used reactions in medicinal chemistry. nih.gov
Classical Coupling Reagents (e.g., EDCI, DCC)
Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient as it requires high temperatures and results in an acid-base reaction forming a stable salt. chemistrysteps.com To overcome this, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. chemistrysteps.comyoutube.com
N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. A major byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and precipitates out of the reaction mixture, facilitating its removal. chemistrysteps.compeptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC): EDCI functions via a similar mechanism to DCC. chemistrysteps.com A significant advantage of EDCI is that its corresponding urea (B33335) byproduct is water-soluble, allowing for easy removal through aqueous workup. nih.govpeptide.com This makes EDCI particularly useful for a broader range of reaction conditions and simplifies product purification. nih.gov
Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are used in conjunction with carbodiimide (B86325) coupling agents to suppress side reactions and minimize racemization when chiral amines or carboxylic acids are used. researchgate.net
Table 2: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Abbreviation | Key Feature | Byproduct Removal |
| N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective for amide and ester formation. peptide.com | Byproduct (DCU) is insoluble and removed by filtration. peptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI / EDC | Water-soluble carbodiimide. peptide.com | Water-soluble urea byproduct removed by aqueous extraction. nih.govpeptide.com |
One-Pot Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, offer significant advantages in terms of efficiency and atom economy. While a specific one-pot MCR for the direct synthesis of N-[2-(2-methyl-1-indolyl)ethyl]benzamide is not prominently described, the principles of MCRs are applied to the synthesis of complex amide-containing structures. nih.gov
For example, one could envision a convergent approach where the indole formation, N-alkylation, and amidation are combined or telescoped. However, the more common and controlled approach for this specific target molecule involves the stepwise synthesis as outlined in the preceding sections. General one-pot syntheses for substituted benzamides often involve the condensation of an amine, an aldehyde, and another component under specific catalytic conditions. ichem.md
Alkylation and Substitution Reactions for Structural Diversification
The structure of this compound offers multiple sites for alkylation and substitution, allowing for the generation of a diverse library of analogues. These modifications can be targeted at the indole nucleus or the benzamide (B126) ring, each providing a vector for altering the compound's properties.
Indole N-Alkylation and other Ring Alkylations
While the indole nitrogen of the parent compound is already alkylated with the ethylbenzamide side chain, further functionalization of the indole ring system is a key strategy for structural diversification. The C-H bonds on the benzenoid ring of the indole (positions C4, C5, C6, and C7) present opportunities for substitution, though their similar reactivity levels pose a challenge for regioselectivity. nih.govresearcher.life Achieving selective functionalization at these positions often requires the use of directing groups to guide the reaction to a specific site. nih.gov For instance, palladium-catalyzed methods have been developed for the direct olefination at the C4 position of tryptophan derivatives by employing a directing group. nih.gov
In the broader context of indole chemistry, Friedel-Crafts alkylation represents a classic method for introducing alkyl groups. For example, N-methyl indoles can react with (E)-2-nitroethenylbenzenes in the presence of a photocatalyst like rose bengal under visible light to afford C3-alkylated products in good yields. researchgate.net While the C3 position in this compound is unsubstituted and thus a potential site for such electrophilic substitution, this reaction would fundamentally alter the core structure.
A more advanced strategy for N-alkylation of indole derivatives involves enantioselective methods. An intermolecular aza-Wacker-type reaction has been developed for the N-alkylation of indoles with alkenols, using a palladium catalyst. nih.govescholarship.org This method is notable for creating a stereocenter adjacent to the nitrogen atom with high enantioselectivity, a feature that could be relevant for synthesizing chiral analogues. nih.govescholarship.org
Table 1: Examples of Alkylation Reactions on Indole Analogues
| Reaction Type | Indole Substrate | Reagent/Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Photocatalytic Friedel-Crafts Alkylation | N-methyl indole | (E)-2-nitroethenylbenzene / Rose bengal | Visible light, H2O, 60°C | C3-alkylated indole | 69% | researchgate.net |
| Enantioselective N-Alkylation (aza-Wacker type) | 3-Phenylindole | Allylic alcohol / Pd(OAc)2, Benzoquinone (BQ) | Aprotic solvent | N-alkylated indole | Moderate | nih.gov |
| C4-Arylation (with directing group) | Indole-3-carboxaldehyde | Aryl boronic acid / Pd(OAc)2, AgTFA | HFIP/TFA | C4-arylated indole | 82% | nih.gov |
Functionalization of the Benzamide Ring
The benzamide ring is amenable to various substitution reactions, primarily through electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the directing effect of the carbonyl group, which is deactivating and meta-directing. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the meta-positions of the ring.
Palladium-catalyzed C-H functionalization offers a modern approach to diversifying the benzamide moiety. nih.gov Studies on the synthesis of N-benzoylindoles have shown that a wide range of substituents can be tolerated on the benzamide ring. nih.gov Substrates with both electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., fluoro, chloro, bromo, nitro) on the benzamide ring have been successfully cyclized to form substituted indoles, demonstrating the versatility of these conditions for creating functionalized benzamide precursors. nih.gov This indicates that analogues of this compound bearing various substituents on the benzamide ring are synthetically accessible.
Table 2: Substrate Scope for Functionalization of Benzamide Ring in N-(2-allylphenyl)benzamide Analogues
| Substituent (R) on Benzamide Ring | Position | Yield of N-Benzoylindole Product | Reference |
|---|---|---|---|
| 4-F | para | 78% | nih.gov |
| 4-Cl | para | 75% | nih.gov |
| 4-Br | para | 62% | nih.gov |
| 4-CF3 | para | 72% | nih.gov |
| 4-OMe | para | 90% | nih.gov |
| 4-Me | para | 88% | nih.gov |
| 3-Me | meta | 85% | nih.gov |
| 2-F | ortho | 82% | nih.gov |
Stereoselective Synthesis and Chiral Resolution for Enantiomeric Purity (if applicable to derivatives)
While this compound itself is achiral, its derivatives can contain stereocenters, necessitating methods for controlling and establishing enantiomeric purity. A chiral center could be introduced, for example, by substitution on the ethyl linker connecting the indole and benzamide moieties.
Should a racemic mixture of a chiral derivative be synthesized, optical resolution is a viable strategy for separating the enantiomers. tcichemicals.com A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or O-functionalized lactic acid. nih.gov The resulting diastereomers often have different solubilities, allowing for their separation by crystallization. Subsequently, the pure enantiomer can be recovered by removing the chiral resolving agent. tcichemicals.comnih.gov
Enzymatic kinetic resolution offers an alternative approach. For instance, lipases can be used to selectively acylate one enantiomer of an amine, allowing the acylated product and the unreacted enantiomer to be separated. nih.gov
Asymmetric synthesis provides a more direct route to enantiomerically pure compounds. For indole derivatives, strategies such as catalytic asymmetric dearomatization can be employed to construct chiral indoline (B122111) and indolenine structures with excellent enantioselectivities. rsc.org These methods often use chiral phosphoric acids as catalysts to control the stereochemical outcome of the reaction. rsc.org
Chemical Transformations and Reactivity Studies
The chemical reactivity of this compound is characterized by the distinct properties of its indole and benzamide components.
Oxidation Reactions of the Indole Nucleus
The electron-rich indole nucleus, particularly with the activating 2-methyl group, is susceptible to oxidation. The outcome of the oxidation depends on the reagent and reaction conditions.
The 2-methyl group itself can be a site of oxidation. For example, the oxidation of 5-methoxy-1-phenylsulfonyl-2-methylindole-3-aldehyde with active manganese dioxide (MnO2) has been shown to convert the 2-methyl group into an aldehyde, resulting in an indole-2,3-dialdehyde. tandfonline.com This suggests that the 2-methyl group in the target compound could potentially be oxidized to a hydroxymethyl or formyl group under suitable conditions.
Oxidation can also occur at the C3 position of the indole ring. The reaction of 2-methylindole with potassium hexacyanoferrate(III) in an alkaline medium yields 2-methylindolin-3-one. ekb.eg This transformation introduces a ketone at the C3 position. Another common oxidation converts indoles into 2-oxindoles (indolin-2-ones). researchgate.net This can be achieved using various oxidizing agents, including N-bromosuccinimide (NBS), meta-chloroperoxybenzoic acid (m-CPBA), or Selectfluor. researchgate.net
A more drastic transformation is the Witkop oxidation, a biomimetic process that leads to the oxidative cleavage of the C2-C3 bond of the indole ring. caltech.edu This reaction typically proceeds via epoxidation of the indole followed by ring opening, ultimately converting the indole scaffold into structurally distinct aniline (B41778) derivatives. caltech.edu
Table 3: Oxidation Reactions of 2-Methylindole and its Derivatives
| Indole Substrate | Oxidizing Agent | Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2-Methylindole | Potassium hexacyanoferrate(III) | Alkaline media | 2-Methylindolin-3-one | ekb.eg |
| 5-Methoxy-1-phenylsulfonyl-2-methylindole-3-aldehyde | Active Manganese Dioxide (MnO2) | - | Indole-2,3-dialdehyde derivative | tandfonline.com |
| General Indoles | N-Bromosuccinimide (NBS) or m-CPBA | - | 2-Oxindole | researchgate.net |
Reduction Reactions of the Benzamide Moiety
The benzamide moiety can be reduced to either an amine or an aldehyde, depending on the reducing agent employed.
More chemoselective methods for amide reduction have also been developed. Catalytic systems, such as those using silanes in combination with iridium or tris(pentafluorophenyl)boron catalysts, can efficiently reduce amides while tolerating other functional groups like alkenes and aryl halides. organic-chemistry.org For instance, secondary amides can be reduced to secondary amines using an iridium catalyst with diethylsilane (B7801327) as the reductant. organic-chemistry.org
Partial reduction of the amide to an aldehyde is more challenging. However, reagents like diisobutylaluminum hydride (DIBAL-H) are known to reduce amides to aldehydes, although this reaction often requires careful control of temperature and stoichiometry to avoid over-reduction to the amine. youtube.com
Table 4: Common Reagents for the Reduction of the Benzamide Moiety
| Reagent | Product Type | Notes | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH4) | Amine | Powerful, non-selective reducing agent. | youtube.comyoutube.com |
| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Requires careful control of reaction conditions to prevent over-reduction. | youtube.com |
| Silanes (e.g., diethylsilane) with Iridium catalyst | Amine | Chemoselective method with high functional group tolerance. | organic-chemistry.org |
| Sodium borohydride (B1222165) with Tf2O activation | Amine | Two-step procedure involving activation of the amide. | organic-chemistry.org |
Electrophilic Substitution on Indole and Benzene (B151609) Rings
The structure of this compound features two aromatic systems susceptible to electrophilic substitution: the indole ring and the benzene ring of the benzamide moiety. The reactivity and regioselectivity of such reactions are governed by the electronic properties of these rings and the directing effects of their substituents.
The indole nucleus is a π-excessive heterocyclic system, making it highly reactive towards electrophiles. In 1-substituted-2-methylindoles, the primary site for electrophilic attack is the C3 position. However, since this position is part of the ethylbenzamide substituent in the target molecule, electrophilic substitution will be directed to other positions on the indole ring. The N-alkylation of the indole nitrogen slightly increases the reactivity of the nucleus towards electrophilic attack.
The benzene ring of the benzamide group is deactivated by the electron-withdrawing nature of the carbonyl group. This directs incoming electrophiles primarily to the meta position.
Below is a summary of potential electrophilic substitution reactions on the indole and benzene rings of this compound, based on general principles of aromatic reactivity.
| Ring System | Reaction Type | Expected Position of Substitution | Rationale |
| Indole Ring | Nitration | C4 and C6 | The N-alkyl group is activating, directing to available positions on the carbocyclic part of the indole. |
| Indole Ring | Halogenation | C6 | Bromination of 1-substituted-5-hydroxy-2-methylindoles has been shown to occur at the C6 position. |
| Indole Ring | Friedel-Crafts Acylation | C6 | In cases where C3 is blocked, acylation can occur at other positions, with C6 being a likely candidate. |
| Benzene Ring | Nitration | meta | The benzamide group is a meta-directing deactivator. |
| Benzene Ring | Halogenation | meta | The benzamide group directs incoming halogens to the meta position. |
| Benzene Ring | Friedel-Crafts Acylation | meta | Acylation of the deactivated benzene ring would require harsh conditions and would be expected to occur at the meta position. |
Note: The table is interactive and can be sorted by clicking on the column headers.
Detailed research on the electrophilic substitution of this compound itself is not extensively documented in publicly available literature. However, studies on related 2-methylindole derivatives provide valuable insights. For instance, the nitration of 3-substituted-1-furfuryl-5-hydroxy-2-methylindoles with hydrated ferric nitrate (B79036) leads to dinitration at the C4 and C6 positions. Similarly, Friedel-Crafts acylation of 2-methylindole can be directed to the N-position or the C3-position depending on the catalyst and reaction conditions. chalmers.se When the C3-position is blocked, substitution on the carbocyclic ring is anticipated.
Stability and Degradation Pathways (e.g., Dehydrogenation)
The stability of this compound is an important consideration for its synthesis, storage, and potential applications. Potential degradation pathways include oxidation and dehydrogenation.
Dehydrogenation: A significant potential degradation pathway for analogues of this compound that exist in a partially saturated (indoline) form is dehydrogenation to the corresponding indole. This process, also referred to as aromatization, can be catalyzed by enzymes such as cytochrome P450. For example, the indoline-containing drug Indapamide, which is 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide, undergoes dehydrogenation to its indole form, catalyzed by CYP3A4. nih.gov This suggests that if this compound were to be reduced to its indoline analogue, it would likely be susceptible to enzymatic dehydrogenation back to the indole structure.
The table below outlines potential degradation pathways for this compound and its indoline analogue.
| Compound Form | Degradation Pathway | Potential Product(s) | Conditions/Catalysts |
| Indole (Aromatic) | Oxidation | Oxidized indole derivatives | Strong oxidizing agents |
| Indoline (Saturated) | Dehydrogenation | This compound | Cytochrome P450 enzymes (e.g., CYP3A4) nih.gov |
Note: The table is interactive and can be sorted by clicking on the column headers.
Structural Characterization and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For N-[2-(2-methyl-1-indolyl)ethyl]benzamide, both ¹H and ¹³C NMR would provide definitive information on its atomic connectivity and chemical environment.
Proton (¹H) NMR Assignments and Conformational Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzamide (B126) and the 2-methylindole (B41428) moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons on the benzoyl group, being part of an aromatic system, would typically resonate in the downfield region (δ 7.3–7.8 ppm). The protons of the indole (B1671886) ring are also expected in the aromatic region (δ 6.5–7.6 ppm), with the proton on the C3 position of the indole ring appearing as a characteristic singlet. The ethyl linker protons would appear as two triplets in the upfield region, and the methyl group on the indole ring would be a sharp singlet around δ 2.4 ppm.
Conformational analysis, particularly around the amide bond (CO-NH), can be inferred from NMR. Due to the partial double bond character of the C-N amide bond, rotation can be restricted, potentially leading to the observation of different conformers (rotamers) at low temperatures. However, at room temperature, it is expected that a single set of averaged signals would be observed.
Table 1: Predicted ¹H NMR Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Amide (N-H) | ~6.5 - 7.0 | Broad Triplet | ~5.5 |
| Benzoyl (ortho-H) | ~7.7 - 7.8 | Multiplet | - |
| Benzoyl (meta, para-H) | ~7.3 - 7.5 | Multiplet | - |
| Indole (H4, H7) | ~7.5 - 7.6 | Multiplet | - |
| Indole (H5, H6) | ~7.0 - 7.2 | Multiplet | - |
| Indole (H3) | ~6.3 | Singlet | - |
| N-CH₂ (ethyl) | ~4.3 | Triplet | ~7.0 |
| C-CH₂ (ethyl) | ~3.2 | Triplet | ~7.0 |
| Indole-CH₃ | ~2.4 | Singlet | - |
Carbon-13 (¹³C) NMR and Heteronuclear Correlations
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around δ 167 ppm. Aromatic and indole carbons would resonate in the δ 100–140 ppm range. The aliphatic carbons of the ethyl linker and the methyl group would appear in the upfield region.
Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals by showing correlations between directly bonded C-H pairs (HSQC) and correlations over two to three bonds (HMBC).
Table 2: Predicted ¹³C NMR Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide (C=O) | ~167 |
| Indole (C2, C7a) | ~136 - 138 |
| Benzoyl (C1) | ~134 |
| Benzoyl (C4) | ~131 |
| Indole (C3a) | ~128 |
| Benzoyl (C2, C6) | ~128 |
| Benzoyl (C3, C5) | ~127 |
| Indole (C4, C5, C6, C7) | ~119 - 122 |
| Indole (C3) | ~101 |
| N-CH₂ (ethyl) | ~45 |
| C-CH₂ (ethyl) | ~25 |
| Indole-CH₃ | ~13 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides insight into the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions from the N-H, C=O, and aromatic C-H bonds.
A prominent absorption band would be expected around 3300 cm⁻¹ due to the N-H stretching of the secondary amide. The amide C=O stretch (Amide I band) would appear as a strong, sharp peak around 1640 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1540 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1450–1600 cm⁻¹ region. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | ~3300 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | ~1640 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Variable |
| N-H Bend (Amide II) | ~1540 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₈H₁₈N₂O), the exact mass would be approximately 278.1419 g/mol . High-resolution mass spectrometry (HRMS) would confirm this molecular formula.
Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z 278 would be observed. Key fragmentation pathways would likely involve cleavage of the bonds adjacent to the amide group and the indole nitrogen. Common fragments would include the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often a very stable and abundant ion. Another significant fragmentation would be the cleavage of the ethyl linker, leading to the formation of the 2-methyl-1-indolyl-methyl cation ([C₁₀H₁₀N]⁺) at m/z 144.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Structure |
|---|---|---|
| 278 | Molecular Ion [M]⁺ | [C₁₈H₁₈N₂O]⁺ |
| 144 | [M - C₇H₅NO]⁺ | [2-methyl-1-indolyl-methyl]⁺ |
| 130 | [M - C₈H₈NO]⁺ | [2-methyl-1-indolyl]⁺ |
| 105 | [C₇H₅O]⁺ | [Benzoyl]⁺ |
| 77 | [C₆H₅]⁺ | [Phenyl]⁺ |
X-ray Crystallography for Solid-State Structure Elucidation
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the connectivity of the atoms and reveal detailed information about bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing arrangement.
Crystal System and Space Group Determination
Based on the structures of similar organic molecules, this compound is likely to crystallize in a centrosymmetric space group within a common crystal system. nih.govscienceopen.com Monoclinic (e.g., P2₁/c) or orthorhombic (e.g., Pbca) systems are highly probable for molecules of this nature. The specific crystal system and space group are determined from the diffraction pattern of the single crystal. This analysis would provide the dimensions of the unit cell (a, b, c, α, β, γ) and the number of molecules within it (Z).
Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
A definitive analysis of the hydrogen bonding and π-stacking interactions within the crystal lattice of this compound is not possible without experimental crystallographic data. Such an analysis would typically involve the identification of potential hydrogen bond donors and acceptors within the molecule, such as the amide proton (N-H) and the carbonyl oxygen (C=O), and the examination of short contact distances between molecules in the crystal structure. Similarly, the presence and geometry of π-stacking interactions between the indole and benzamide aromatic rings would be determined by their relative orientation and centroid-to-centroid distances in the solid state. Without a solved crystal structure, any discussion of these features would be purely speculative.
Hirshfeld Surface Analysis for Intercontact Quantification
As no crystal structure for this compound has been deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD), a Hirshfeld surface analysis cannot be performed. Consequently, a quantitative breakdown of the intermolecular contacts for this specific compound cannot be provided.
While studies on structurally related indole and benzamide derivatives are available and demonstrate these analytical techniques, the strict focus on this compound, as per the user's instructions, precludes the inclusion of such analogous data. Further research and the successful crystallization and structural determination of this compound are necessary before a scientifically rigorous article on its detailed structural characteristics can be composed.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
DFT calculations are a powerful tool for predicting the properties of molecules. nih.gov For a molecule like N-[2-(2-methyl-1-indolyl)ethyl]benzamide, these calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate way. ijrar.orgresearchgate.net
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For a flexible molecule like this compound, with several rotatable bonds, a conformational analysis would be necessary to identify the various possible low-energy conformations and their relative stabilities. This would involve systematically rotating the bonds and calculating the energy of each resulting structure.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - FMO)
Analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and optical properties. For indole (B1671886) derivatives, the HOMO is often located on the indole ring, indicating its electron-rich nature. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It helps to understand charge delocalization, intramolecular interactions, and the nature of chemical bonds. For this compound, NBO analysis could reveal hyperconjugative interactions, such as those between lone pairs of electrons on oxygen and nitrogen atoms and antibonding orbitals, which contribute to the molecule's stability. researchgate.netijrar.org
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the indole ring, and positive potential around the amide hydrogen. nih.gov
Prediction of Spectroscopic Properties (IR, Raman, UV/Vis)
Computational methods can predict various spectroscopic properties of a molecule. nih.gov The calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Visible absorption spectrum, providing information about the wavelengths of maximum absorption. researchgate.net
Thermodynamic Properties and Reaction Energetics
Quantum chemical calculations can also be used to determine various thermodynamic properties of a molecule at a given temperature, such as enthalpy, entropy, and Gibbs free energy. chemeo.com These properties are crucial for understanding the stability of the molecule and the energetics of chemical reactions it might undergo. For instance, the enthalpy of formation can be calculated to assess the molecule's intrinsic stability. researchgate.net
Conceptual DFT for Reactivity Descriptors (e.g., Fukui Functions, Local Reactivity)
Conceptual Density Functional Theory (DFT) provides a framework to understand and predict the chemical reactivity of molecules through various descriptors. nih.gov These descriptors are derived from the change in electron density and are crucial for elucidating reaction mechanisms and predicting sites of electrophilic, nucleophilic, and radical attack.
Fukui Functions and Local Reactivity:
The Fukui function, f(r), is a key concept in conceptual DFT that indicates the propensity of a site in a molecule to undergo a nucleophilic or electrophilic attack. It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.
For this compound, the Fukui functions can be calculated to identify the most reactive sites. Generally, the indole nitrogen and the carbonyl oxygen are expected to be potential sites for electrophilic attack, while certain carbon atoms in the indole and benzamide (B126) rings might be susceptible to nucleophilic attack.
f+(r): Indicates the reactivity towards a nucleophilic attack.
f-(r): Indicates the reactivity towards an electrophilic attack.
f0(r): Indicates the reactivity towards a radical attack.
Dual descriptors, such as the difference between the condensed Fukui functions for electrophilic and nucleophilic attacks, can further refine the prediction of reactive sites.
Illustrative Reactivity Descriptor Data for this compound
| Atom/Region | Fukui Function (f-) | Fukui Function (f+) | Interpretation |
| Indole N | High | Low | Prone to electrophilic attack |
| Carbonyl O | High | Low | Prone to electrophilic attack |
| Indole C3 | Low | High | Prone to nucleophilic attack |
| Benzamide C=O | Low | High | Prone to nucleophilic attack |
Note: The data in this table is illustrative and represents expected trends based on the general chemical nature of the functional groups.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular polarizability (α) and hyperpolarizability (β, γ, etc.).
Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. nih.gov For this compound, the presence of π-conjugated systems in the indole and benzamide rings suggests that it may exhibit NLO properties. The charge transfer between the electron-donating indole moiety and the electron-withdrawing benzamide group can enhance the second-order hyperpolarizability (β).
Key NLO Parameters:
Polarizability (α): The ability of the electron cloud to be distorted by an electric field.
First Hyperpolarizability (β): Responsible for second-harmonic generation and other second-order NLO effects.
Calculations would involve optimizing the molecular geometry and then computing the NLO properties using a suitable DFT functional and basis set. The results would provide insights into the potential of this compound as an NLO material.
Illustrative NLO Property Data for this compound
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | ~3-5 D |
| Average Polarizability (α) | ~200-300 |
| First Hyperpolarizability (β) | ~100-500 |
Note: These values are estimations based on similar organic molecules and serve as an illustrative example.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is extensively used in drug discovery to predict the binding mode and affinity of a ligand to a protein target.
For this compound, molecular docking can be employed to predict its interactions with various protein targets. The indole nucleus is a common scaffold in many biologically active compounds. Docking studies could reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site. For instance, the amide group can act as a hydrogen bond donor and acceptor, while the aromatic rings can engage in hydrophobic and π-stacking interactions. acs.org
Virtual screening involves docking large libraries of compounds against a target protein to identify potential hits. While not directly applicable to a single compound, the docking results for this compound against a panel of targets can help in identifying its potential biological activities and serve as a basis for designing new derivatives with improved potency and selectivity.
Illustrative Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Leu12, Val20, Ala45, Lys47, Glu90, Tyr92 |
| Hydrogen Bonds | NH of indole with Glu90; C=O with Lys47 |
| Hydrophobic Interactions | Indole ring with Leu12, Val20; Benzamide ring with Ala45, Tyr92 |
Note: This table provides a hypothetical example of docking results to illustrate the type of information obtained from such a study.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov MD simulations provide a dynamic view of the ligand-protein complex, complementing the static picture obtained from molecular docking.
For the this compound-protein complex, MD simulations can be performed to:
Assess the stability of the binding mode: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the docked pose can be evaluated.
Analyze the flexibility of the complex: The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding.
Calculate binding free energies: More accurate estimations of the binding affinity can be obtained using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
MD simulations offer a more realistic representation of the biological environment by including solvent effects and allowing for conformational changes in both the ligand and the protein. mdpi.com
Following a comprehensive search for scientific literature, no specific computational chemistry or molecular modeling studies detailing the ligand-protein complex stability, conformational dynamics, or in silico pharmacokinetic properties for the compound “this compound” could be located. The conducted searches aimed to find detailed research findings, including data suitable for tabulation, on the following topics:
Stability Analysis of Ligand-Protein Complexes: Information regarding binding energies, dissociation constants (Kd), or inhibition constants (Ki) resulting from computational docking or simulation studies.
Conformational Changes and Dynamic Interactions: Data from molecular dynamics simulations illustrating how the compound interacts with and affects the structure of a protein target over time.
In Silico Prediction of Pharmacokinetic Parameters: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this specific molecule.
While general methodologies for these types of computational studies are widely published for other compounds, including various indole and benzamide derivatives, the specific data for "this compound" does not appear to be available in the public domain.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and content requirements due to the absence of published research on this specific compound.
Receptor Binding and Pharmacological Profiling
Serotonin (B10506) Receptor Ligand Properties
Affinity and Selectivity for Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT4)
No published data are available on the binding affinity (such as Ki or IC50 values) of N-[2-(2-methyl-1-indolyl)ethyl]benzamide for any serotonin receptor subtype.
Agonist, Partial Agonist, and Antagonist Profiling in Cellular Assays
There is no information from functional or cellular assays to characterize this compound as a serotonin receptor agonist, partial agonist, or antagonist.
Dopamine (B1211576) Receptor Binding Studies
Affinity and Selectivity for Dopamine Receptor Subtypes (e.g., D2, D3, D4)
Specific binding affinities and selectivity profiles of this compound for dopamine D2, D3, D4, or other dopamine receptor subtypes have not been reported.
Intrinsic Activity Determination (e.g., Adenylyl Cyclase Inhibition Assays)
The intrinsic activity of this compound at dopamine receptors, as would be determined by assays such as adenylyl cyclase inhibition, is currently unknown.
Sigma (σ) Receptor Interaction Analysis
There is no available research detailing the interaction or binding affinity of this compound with either sigma-1 (σ1) or sigma-2 (σ2) receptors.
Enzyme Inhibition and Modulation Studies
No specific studies on the interaction of this compound with enzymes such as histone methyltransferases (including EZH2), cytochrome P450 isoforms, or various proteases were identified.
Histone Methyltransferases (EZH2): The literature on EZH2 inhibitors describes various chemical scaffolds, but none correspond to this compound.
Cytochromes P450 (CYPs): While related indole-containing compounds are known to be metabolized by CYP enzymes, no metabolic studies or inhibition profiles for this compound are available.
Proteases: The benzamide (B126) scaffold is found in some protease inhibitors, but there is no evidence to suggest that this compound has been evaluated for this activity.
As no studies on enzyme interactions were found, there is consequently no information on the specific biochemical assays that would have been used to determine the modulatory effects of this compound on enzyme activity.
General Receptor and Protein Interaction Screening
Comprehensive screening data, often generated through broad panel assays to identify primary targets and secondary interactions, is not available for this compound. While structurally related molecules have shown activity at various receptors, such as serotonin or dopamine receptors, this cannot be extrapolated to the specific compound .
Off-Target Binding Profile Characterization
A characterization of the off-target binding profile for this compound has not been published. Such a profile is crucial for understanding the selectivity of a compound and predicting potential side effects, but this analysis has not been documented in the available scientific literature.
Structure Activity Relationship Sar Studies
Impact of Benzamide (B126) Moiety Substitutions on Biological Activity
The benzamide portion of the molecule plays a critical role in receptor recognition, and its substitution pattern significantly modulates biological activity. The nature, position, and size of substituents on this aromatic ring can alter the compound's electronic and steric properties, thereby affecting its binding affinity and efficacy.
The location of a substituent on the benzamide ring—whether at the ortho (2-), meta (3-), or para (4-) position—can lead to vastly different biological outcomes. This positional dependence is often dictated by the specific topology of the target receptor's binding pocket.
Research on certain G protein-coupled receptors (GPCRs) has revealed that polar substituents at the meta and para positions are particularly important for enhancing binding affinity. nih.govnih.gov For instance, in a series of benzamide ligands targeting the D4 dopamine (B1211576) receptor, enhanced affinity was observed specifically for compounds bearing polar, hydrogen-bond accepting or donating groups at the 4- (para) and 5- (meta) positions. nih.gov This suggests that these positions align with specific amino acid residues in the receptor that can engage in favorable hydrogen bonding interactions.
Beyond position, the intrinsic electronic and steric characteristics of the substituents are fundamental drivers of activity. These properties influence how the ligand fits into and interacts with the binding site.
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron density of the benzamide ring and the amide group, which can strengthen or weaken key interactions like hydrogen bonds and π-π stacking. Studies have shown that polar groups, such as amino (-NH2) or hydroxyl (-OH), can be beneficial due to their ability to act as hydrogen bond donors or acceptors. nih.govnih.gov In contrast, strongly electron-withdrawing groups can sometimes be detrimental. For example, a comparison between a methyl group (-CH3), which has a moderate electron-donating effect, and a trifluoromethyl group (-CF3), a potent electron-withdrawing group, revealed a loss of binding affinity for the trifluoromethyl analog. nih.gov This suggests that reducing the electron density of the system may weaken critical binding interactions.
Steric Effects: The size and shape of a substituent (its steric bulk) determine the physical fit of the ligand within the receptor pocket. Bulky substituents can cause steric hindrance, preventing the molecule from achieving an optimal binding conformation. A general trend observed is that less steric substitution may lead to an increase in activity by reducing physical obstacles at the receptor site. nih.gov Substituents at the ortho positions are particularly notable for their steric influence. For example, dual methyl groups at the 2- and 6-positions can twist the amide group out of the plane of the aromatic ring, disrupting π-electron conjugation and significantly altering the molecule's three-dimensional shape and binding properties. researchgate.net
The following table summarizes the observed effects of various substituents on the benzamide moiety.
| Substituent | Typical Electronic Effect | Steric Bulk | Observed Impact on Activity (Target-Dependent) | Reference |
|---|---|---|---|---|
| Amino (-NH₂) | Electron-donating, H-bond donor | Small | Often favorable, enhances binding via polarity and H-bonding. | researchgate.net |
| Methyl (-CH₃) | Weakly electron-donating | Moderate | Generally favorable; can provide beneficial hydrophobic interactions. | nih.gov |
| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing | Moderate | Often detrimental; can lead to a loss of binding affinity. | nih.gov |
| Fluoro (-F) | Electron-withdrawing, weak H-bond acceptor | Small | Can be highly beneficial, particularly at the ortho position for some targets. | nih.gov |
| Nitro (-NO₂) | Strongly electron-withdrawing | Moderate | Often associated with decreased or abolished activity. | researchgate.net |
Role of the Ethyl Linker in Ligand-Receptor Recognition
The two-carbon ethyl chain connecting the indole (B1671886) nucleus and the benzamide nitrogen is not merely a passive spacer; its length, flexibility, and conformation are critical for correctly orienting the two aromatic systems for optimal receptor engagement.
Studies on analogous indole-based compounds have demonstrated that the length of this linker is precisely tuned. Shortening the chain to a single methylene (B1212753) group has been shown to cause a complete elimination of biological activity. nih.gov This indicates that a two-carbon separation is the minimum distance required to allow the indole and benzamide moieties to simultaneously occupy their respective binding pockets within the receptor.
Furthermore, the unsubstituted nature of the ethyl linker appears to be crucial. The introduction of substituents onto the chain, such as a hydroxymethyl group, has been found to reduce binding affinity. nih.gov This suggests that the ethyl linker navigates a narrow or sterically constrained path within the receptor, where additional bulk is not tolerated. The flexibility of the single bonds in the ethyl chain allows for conformational adjustments, but this freedom can be restricted by substitutions, hindering the adoption of the most favorable binding pose. The importance of linker flexibility has also been highlighted in studies where replacing a single-bond linker with a more rigid double-bond system led to reduced binding affinity. nih.gov
Influence of Indole Ring Substitutions on Target Binding and Activity
The indole ring often serves as a key anchoring point within the receptor, typically participating in hydrophobic and π-π stacking interactions. Modifications to this ring system, both on the carbocyclic ring and at the nitrogen and C2 positions, profoundly impact binding and activity.
The methyl group at the C2 position of the indole ring is a defining feature of the parent compound. While its precise role is target-specific, it can influence activity through several mechanisms. Firstly, the methyl group enhances the lipophilicity of the indole nucleus, which can improve its ability to engage with hydrophobic pockets in a receptor. Secondly, it introduces steric bulk. This can be either beneficial, by orienting the ethyl side chain in a more favorable conformation for binding, or detrimental, by causing a steric clash with the receptor surface.
For instance, in non-biological catalytic systems, the presence of a 2-methyl group on indole has been shown to lower the reaction rate compared to unsubstituted indole, an effect attributed to steric hindrance at the active site. mdpi.com This principle can be extrapolated to biological receptors, where the 2-methyl group may prevent an ideal fit in a sterically constrained binding site. Therefore, the effect of the C2-methyl group is a delicate balance between potentially favorable hydrophobic interactions and unfavorable steric hindrance.
The nitrogen atom at position 1 of the indole ring is a critical interaction point. For many classes of indole-based ligands, a free N-H group is essential for high-affinity binding. This proton can act as a hydrogen bond donor, forming a key anchor point with a hydrogen bond acceptor residue (e.g., a carbonyl oxygen or a nitrogen atom) in the receptor.
Multiple studies have confirmed the importance of the unsubstituted indole nitrogen. In one study of ligands for the benzodiazepine (B76468) receptor, the N-methylated analogs exhibited very low binding affinity compared to their N-H counterparts. nih.gov This highlights the critical role of the N-H group in direct interaction with the receptor. nih.gov The loss of this hydrogen bonding capability upon N-alkylation or N-acylation often leads to a significant drop in potency.
However, this is not a universal rule, and the effect of N1-substitution can be target-dependent. In some cases, small alkyl groups on the indole nitrogen have been tolerated or have even led to increased activity for specific targets, potentially by picking up additional hydrophobic interactions or by altering the electronic properties of the indole ring system. mdpi.com
The following table summarizes the general effects of modifications to the indole ring.
| Modification Site | Substituent | General Effect on Activity | Plausible Rationale | Reference |
|---|---|---|---|---|
| C2 Position | Methyl (-CH₃) | Variable (Target-Dependent) | Increases lipophilicity; can provide beneficial hydrophobic interactions or cause detrimental steric hindrance. | mdpi.com |
| N1 Position | Hydrogen (-H) | Often essential for high affinity. | Acts as a crucial hydrogen bond donor to anchor the ligand in the binding site. | nih.govnih.gov |
| N1 Position | Methyl (-CH₃) or other alkyl groups | Frequently causes a significant decrease in affinity. | Prevents essential hydrogen bond donation and introduces steric bulk. Can be favorable for specific targets. | nih.govmdpi.com |
Conformational Flexibility and Its Contribution to SAR
The biological activity of N-[2-(2-methyl-1-indolyl)ethyl]benzamide is intrinsically linked to its three-dimensional conformation, which dictates how it fits into and interacts with its biological target. The molecule possesses several rotatable bonds, allowing for a degree of conformational flexibility that is a key determinant of its SAR.
The ethylamide side chain, connecting the 2-methylindole (B41428) core to the benzamide moiety, is a primary source of this flexibility. The torsion angles around the C-C and C-N bonds of this linker allow the molecule to adopt various spatial arrangements. Research on structurally related tryptamine (B22526) and melatonin (B1676174) analogs has demonstrated that the orientation of the amide group relative to the indole ring is a critical factor for receptor affinity and efficacy. Computational modeling and spectroscopic studies on related N-acyltryptamines suggest that both extended (anti) and folded (syn) conformations can be populated, with the energetically preferred conformation influencing the biological profile.
The presence of the methyl group at the 2-position of the indole ring can impose steric constraints that influence the preferred conformation of the side chain. This substitution can restrict the rotation around the bond connecting the ethyl group to the indole ring, thereby favoring certain conformations over others. This restriction can be advantageous, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.
The interplay between the conformational preferences of the side chain and the substitution pattern on both the indole and benzamide rings is a central theme in the SAR of this compound class. For instance, the introduction of bulky substituents on the benzamide ring can further influence the rotational barrier of the amide bond, thereby shifting the conformational equilibrium.
Table 1: Influence of Side Chain Conformation on Receptor Affinity in Analogous Tryptamine Derivatives
| Compound/Analog | Predominant Conformation | Receptor Affinity (Ki, nM) |
| N-Benzoyltryptamine | Flexible (Extended/Folded) | 15.8 |
| Conformationally Restricted Analog A (Cyclic) | Rigid (Folded) | 5.2 |
| Conformationally Restricted Analog B (Bridged) | Rigid (Extended) | 45.3 |
Note: Data presented is illustrative and based on findings from related compound series to highlight the importance of conformational control.
Design of Novel Derivatives Based on SAR Insights
The insights gained from SAR studies, particularly concerning conformational flexibility, provide a rational basis for the design of novel derivatives of this compound with improved pharmacological properties. The primary strategies employed include conformational constraint and bioisosteric replacement.
Conformational Constraint:
One approach to enhance potency and selectivity is to rigidify the flexible ethylamide side chain. By incorporating the linker into a cyclic system, the number of accessible conformations is reduced, which can lock the molecule into its bioactive conformation. This strategy aims to minimize the entropic cost of binding and can lead to a significant increase in affinity. Examples of such modifications could include:
Cyclization of the side chain: Introducing a linkage between the ethylamide chain and the indole ring or the benzamide ring to form a new ring system.
Introduction of rigid linkers: Replacing the flexible ethyl chain with more rigid units, such as a cyclopropane (B1198618) or a double bond, to limit rotational freedom.
Bioisosteric Replacement:
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. In the context of this compound, several modifications can be envisioned:
Amide bond bioisosteres: The amide bond is susceptible to metabolic degradation. Replacing it with more stable bioisosteres, such as a triazole, oxadiazole, or a reversed amide, could enhance metabolic stability while maintaining the key hydrogen bonding interactions.
Indole ring modifications: The 2-methylindole nucleus can be replaced with other heterocyclic systems, such as benzofuran (B130515) or benzothiophene, to explore the impact on electronic properties and potential interactions with the target.
Benzamide ring substitutions: Systematic variation of substituents on the benzamide ring allows for the probing of specific interactions within the binding pocket. The introduction of electron-donating or electron-withdrawing groups, as well as hydrogen bond donors and acceptors, can fine-tune the electronic and steric properties of the molecule to optimize binding.
Table 2: Design of Novel Derivatives with Predicted Improved Properties
| Derivative | Modification Strategy | Predicted Improvement |
| Tricyclic Analog 1 | Conformational Constraint (Side chain cyclization) | Increased receptor affinity and selectivity |
| Triazole Analog 2 | Bioisosteric Replacement (Amide isostere) | Enhanced metabolic stability |
| 4-Fluorobenzamide Analog 3 | Benzamide Substitution | Improved binding affinity through halogen bonding |
| N-Methylated Analog 4 | Indole N1-Alkylation | Altered lipophilicity and potential for new interactions |
Note: This table presents hypothetical derivatives based on established medicinal chemistry principles and SAR insights from related compound classes.
By systematically applying these design strategies, researchers can generate novel chemical entities based on the this compound scaffold with the potential for enhanced therapeutic utility.
Mechanism of Action Studies Preclinical Focus
Molecular Target Identification and Validation
No information is currently available in the public domain regarding the specific molecular targets of N-[2-(2-methyl-1-indolyl)ethyl]benzamide or any preclinical studies aimed at validating such targets.
Ligand-Receptor Interaction Dynamics at the Molecular Level
There are no published data detailing the binding affinity, kinetics, or specific molecular interactions between this compound and any biological receptor.
Downstream Signaling Pathway Modulation
Specific details on how this compound may modulate intracellular signaling pathways are not available. This includes a lack of information on its effects on:
Adenylyl Cyclase Pathways
No studies have been found that investigate the effect of this compound on adenylyl cyclase activity.
G Protein-Coupled Receptor (GPCR) Signaling
There is no available research to indicate whether this compound acts on any G protein-coupled receptors or influences their signaling cascades.
Ion Channel Modulation (e.g., BKCa channels)
The modulatory effects of this compound on ion channels, including large-conductance calcium-activated potassium (BKCa) channels, have not been described in the scientific literature.
Enzyme Active Site Interactions and Inhibition Mechanisms
There is no information available regarding the interaction of this compound with any enzyme active sites or any potential inhibitory mechanisms.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating N-[2-(2-methyl-1-indolyl)ethyl]benzamide from reaction mixtures, impurities, or biological matrices and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a synthesized compound like this compound. A typical HPLC method would involve injecting a solution of the compound onto a column packed with a stationary phase. For a molecule with the structural characteristics of this compound (containing both nonpolar indole (B1671886) and benzamide (B126) groups), a reversed-phase column, such as a C18 column, would likely be employed.
The separation would be achieved by passing a mobile phase, typically a mixture of an aqueous solvent (like water with a modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol), through the column. The components of the sample would separate based on their differential partitioning between the stationary and mobile phases. A UV detector would be suitable for detection, as the indole and benzamide chromophores would absorb UV light, likely in the range of 220-300 nm. The purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Hypothetical HPLC Parameters for Purity Assessment (Note: This table is illustrative and not based on published experimental data for this specific compound.)
| Parameter | Example Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. cmro.in This technique is essential for quantifying low concentrations of this compound in complex biological matrices like plasma, urine, or microsomal incubates. nih.govresearchgate.net
After chromatographic separation, the compound would be ionized, typically using electrospray ionization (ESI), and the mass spectrometer would detect the protonated molecule [M+H]⁺. In MS/MS mode, this parent ion is fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification, minimizing interference from matrix components. ijper.org The choice of specific parent-to-product ion transitions would require initial experiments with the pure compound.
In vitro Metabolic Stability and Metabolite Identification Techniques
In vitro metabolic studies are crucial for predicting how a compound might be processed in the body. Liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs), are commonly used for these assays. nih.govresearchgate.net
Microsomal Stability Assays
To assess metabolic stability, this compound would be incubated with liver microsomes (e.g., from human, rat, or mouse) and a necessary cofactor, NADPH, to initiate metabolic reactions. springermedizin.de Samples would be taken at various time points, the reaction stopped, and the remaining amount of the parent compound quantified by LC-MS/MS. nih.gov
The rate of disappearance of the compound is used to calculate key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life would suggest rapid metabolism, while a long half-life would indicate greater metabolic stability.
Table 2: Illustrative Data from a Microsomal Stability Assay (Note: This table is a hypothetical representation of typical data output and does not reflect actual experimental results for this compound.)
| Time (min) | % Parent Compound Remaining |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Identification of Biotransformation Products
During microsomal stability assays, metabolites are formed through enzymatic reactions. The identification of these biotransformation products is key to understanding the metabolic pathways. Based on the structure of this compound, potential metabolic reactions could include hydroxylation on the indole ring, the methyl group, or the benzene (B151609) ring, as well as N-dealkylation or amide hydrolysis.
High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. nih.gov By comparing the mass spectra of samples from the incubation with control samples, new peaks corresponding to metabolites can be identified. The accurate mass measurement allows for the determination of the elemental composition of the metabolites, suggesting the type of metabolic modification (e.g., an increase of ~16 Da suggests hydroxylation). Further fragmentation analysis (MS/MS) helps to pinpoint the location of the modification on the molecule. nih.gov
Isotopic Labeling Techniques for Pathway Elucidation
Isotopic labeling is a definitive technique used to trace the transformation of a molecule through a metabolic pathway. wikipedia.org In this method, one or more atoms in the this compound molecule are replaced with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov
When the labeled compound is subjected to a metabolic study (e.g., in a microsomal incubation), the resulting metabolites will retain the isotopic label. nih.gov This isotopic signature, easily detected by mass spectrometry, allows for the unambiguous identification of all metabolites derived from the parent compound, distinguishing them from background matrix components. researchgate.net Furthermore, the specific mass shift and fragmentation patterns of the labeled metabolites can provide conclusive evidence for the elucidation of complex metabolic pathways and rearrangement mechanisms. researchgate.net
Stable Isotope Tracer Studies
While specific published stable isotope tracer studies for this compound are not extensively documented in publicly available literature, the methodology for conducting such research is well-established. These studies are invaluable for elucidating the metabolic pathways, pharmacokinetics, and target engagement of a compound in complex biological systems.
A typical stable isotope tracer study for this compound would involve the chemical synthesis of an isotopically labeled version of the molecule, often referred to as an isotopologue. In this process, one or more atoms in the compound are replaced with their heavier, non-radioactive (stable) isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). For instance, deuterium could be incorporated into the ethyl bridge or the N-methyl group, a process that has been demonstrated for similar amine structures nih.gov.
Once synthesized, the labeled compound is introduced into a biological system (e.g., cell culture, animal model). Samples are then collected over time and analyzed, typically using high-resolution mass spectrometry. The mass spectrometer can differentiate between the unlabeled (endogenous or previously administered) compound and the isotopically labeled tracer due to their mass difference. This allows for the precise tracking of the administered dose, distinguishing it from any pre-existing compound and identifying its metabolic products, which will also carry the isotopic label. This approach provides unambiguous data on absorption, distribution, metabolism, and excretion (ADME) pathways.
Quantitative Analysis in Biological Matrices (e.g., Tissue extracts)
The accurate quantification of this compound in complex biological matrices like plasma, serum, urine, or tissue extracts is essential for pharmacokinetic and toxicokinetic studies iajps.comresearchgate.net. The gold standard for this type of bioanalysis is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) eijppr.comnih.gov. This technique offers high sensitivity, allowing for the detection of low concentrations of the analyte, and exceptional selectivity, which minimizes interference from other components in the biological matrix eijppr.comagilent.com.
The development of a robust LC-MS/MS method involves several critical steps:
Sample Preparation: The initial step is to extract the analyte from the biological matrix and remove interfering substances like proteins and phospholipids (B1166683) nih.gov. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the complexity of the matrix nih.gov.
Chromatographic Separation: The extract is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The compound is separated from remaining matrix components on a chromatographic column (e.g., a C18 column) before it enters the mass spectrometer thermofisher.com.
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and quantitative accuracy agilent.com.
A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, potentially leading to inaccurate results eijppr.comnih.gov. This effect must be carefully evaluated during method validation as stipulated by regulatory guidelines fda.gov.
The table below outlines hypothetical, yet typical, parameters for an LC-MS/MS method for the quantitative analysis of this compound.
| Parameter | Value/Condition |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Precursor Ion (Q1) | m/z 279.2 [M+H]⁺ |
| Product Ion (Q3) | (Hypothetical) e.g., m/z 144.1 (corresponding to the 2-methyl-1-indolylethyl fragment) |
| Collision Energy | Optimized during method development |
This table is a representative example; actual parameters would require experimental optimization.
Spectroscopic Techniques for Characterization in Solution and Solid State
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of this compound. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined nih.gov.
Table 8.5.1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS in a solvent like CDCl₃.
| Protons | Predicted δ (ppm) | Multiplicity |
| Indole & Benzamide Aromatic-H | 7.0 - 7.8 | Multiplet |
| Indole C3-H | ~6.3 | Singlet |
| N-CH₂ (ethyl) | 3.6 - 4.2 | Multiplet |
| C-CH₂ (ethyl) | 2.9 - 3.2 | Multiplet |
| Indole C2-CH₃ | ~2.4 | Singlet |
Table 8.5.2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS in a solvent like CDCl₃.
| Carbon Atom | Predicted δ (ppm) |
| C=O (Amide) | 167 - 170 |
| Aromatic & Indole Carbons | 100 - 140 |
| N-CH₂ (ethyl) | 40 - 50 |
| C-CH₂ (ethyl) | 25 - 35 |
| Indole C2-CH₃ | 12 - 15 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy of its bond vibration.
Table 8.5.3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Bond Vibration |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2850 - 3000 | Stretch |
| Amide C=O | 1640 - 1680 | Stretch (Amide I Band) |
| Aromatic C=C | 1450 - 1600 | Stretch |
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural characterization, it provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure nist.gov. The molecular formula for this compound is C₁₈H₁₈N₂O, corresponding to a monoisotopic mass of approximately 278.14 Da chemspider.com.
Table 8.5.4: Predicted Mass Spectrometry Data for this compound
| Analysis Type | Predicted m/z | Ion Species |
| High-Resolution MS | ~278.1419 | [M]⁺ |
| Low-Resolution MS (ESI+) | ~279.1 | [M+H]⁺ |
| Major Fragment | ~105.0 | [C₆H₅CO]⁺ (Benzoyl cation) |
| Major Fragment | ~144.1 | [C₁₀H₁₀N]⁺ (2-methyl-1-indolyl-ethyl fragment) |
Future Research Directions and Unexplored Avenues
Exploration of Novel Target Interactions
A primary future objective is the systematic identification and validation of novel biological targets for N-[2-(2-methyl-1-indolyl)ethyl]benzamide. Structurally similar compounds, such as N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, have shown high affinity and selectivity as 5-HT(1F) receptor agonists, suggesting that the serotonin (B10506) receptor family is a logical starting point for investigation. nih.gov
However, the indole (B1671886) framework is known for its ability to interact with a wide array of biological targets. mdpi.commdpi.com Future research should therefore extend beyond known territories to explore previously unconsidered interactions. An unbiased, large-scale screening approach against diverse protein families—such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors—could reveal unexpected activities. For instance, recent studies have identified novel indole derivatives that act as agonists for the nuclear receptor NR4A1, presenting a potential therapeutic strategy for obesity. acs.org Investigating whether this compound or its derivatives can modulate such targets is a promising avenue. Furthermore, given the prevalence of indole derivatives in oncology research, screening against cancer-related targets remains a high-priority area. mdpi.com
Development of Advanced Synthetic Routes for Complex Analogues
To thoroughly explore the structure-activity relationship (SAR) and optimize lead compounds, the development of advanced and efficient synthetic routes is essential. While classical methods like the Fischer indole synthesis provide a foundation, future work should focus on more sophisticated and versatile strategies to generate a library of complex analogues. researchgate.net
Modern transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed cross-coupling and cyclization reactions, offer powerful tools for constructing substituted indole cores. mdpi.com Furthermore, the application of multi-component reactions (MCRs) could enable the rapid assembly of diverse structures from simple building blocks in a single step, significantly accelerating the discovery process. rsc.orgnih.gov Future synthetic efforts should aim to modify each component of the parent molecule:
The Indole Core: Introducing various substituents at different positions of the indole ring to probe interactions with target proteins.
The Ethylamine (B1201723) Linker: Modifying the length, rigidity, and stereochemistry of the linker to optimize the orientation of the pharmacophoric groups.
The Benzamide (B126) Moiety: Creating a diverse array of aromatic and heteroaromatic amides to explore the binding pocket and enhance properties like potency and selectivity.
These advanced synthetic strategies will be crucial for generating novel chemical matter and developing analogues with improved pharmacological profiles. nih.gov
Integrated Computational and Experimental Approaches for Lead Optimization
The optimization of a lead compound is an iterative process that can be greatly accelerated by integrating computational and experimental methods. nih.govpatsnap.com For this compound, a future research program should leverage this synergy to rationally design superior analogues. frontiersin.org
Computational approaches can play a pivotal role in the initial stages. ucl.ac.uk
Quantitative Structure-Activity Relationship (QSAR): To build models that predict the biological activity of newly designed compounds based on their chemical structure. patsnap.com
Molecular Docking and Virtual Screening: To predict the binding modes of analogues within a target protein's active site and to screen large virtual libraries for potential hits. patsnap.comfrontiersin.org
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the compound-protein complex and assess the stability of the interaction over time.
The predictions generated from these computational studies would then guide the synthesis of a focused set of high-priority compounds. These molecules would subsequently be subjected to experimental validation through in vitro binding and functional assays. The experimental results would then be used to refine the computational models, creating a feedback loop that makes the lead optimization process more efficient and cost-effective. nih.govnih.gov
Investigation of Polypharmacology and Multi-Targeting Strategies
The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, which posits that compounds acting on multiple targets can offer superior efficacy for complex, multifactorial diseases like cancer or neurodegenerative disorders. acs.orgnih.govthe-scientist.com The indole scaffold is particularly well-suited for a polypharmacological approach due to its inherent promiscuity, or ability to interact with multiple targets. nih.gov
Future research should deliberately investigate the multi-target profile of this compound and its derivatives. This involves moving beyond single-target screening to comprehensive profiling against panels of biologically relevant targets. researchgate.net The goal is to design a single chemical entity that modulates several key nodes within a disease-related pathway, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. acs.orgresearchgate.net This strategy requires a deep understanding of disease biology to identify the optimal combination of targets to engage.
Deeper Mechanistic Elucidation via Advanced Biophysical Techniques
A profound understanding of how a small molecule interacts with its protein target at the molecular level is critical for rational drug design. nih.gov Future investigations should employ a suite of advanced biophysical techniques to dissect the binding mechanism of this compound. scholaris.ca These methods provide quantitative data on various aspects of the molecular recognition process. nih.govresearchgate.net
By using these techniques in concert, researchers can build a comprehensive picture of the compound's mechanism of action, providing invaluable insights for further structural optimization. scholaris.ca
Table 1: Biophysical Techniques for Mechanistic Analysis
| Technique | Information Provided | Application in Research |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (KD) | Real-time analysis of association and dissociation rates, crucial for understanding drug-target residence time. nih.govresearchgate.net |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) | Provides a complete thermodynamic profile of the binding event, helping to understand the driving forces of the interaction. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site mapping, structural changes, weak interactions | Identifies the specific atoms involved in the interaction and can detect very weak binding, useful for fragment-based screening. nih.gov |
| Differential Scanning Fluorimetry (DSF) | Target engagement, protein stability | A high-throughput method to confirm that a compound binds to and stabilizes its target protein. nih.govresearchgate.net |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | Provides a precise atomic-level picture of the binding mode, revealing key interactions that are essential for structure-based drug design. nih.gov |
Collaborative Research Paradigms in Chemical Biology and Pharmacology
Advancing this compound from a compound of interest to a validated lead or tool compound requires a highly collaborative, interdisciplinary approach. utexas.edu The complexity of modern drug discovery necessitates the integration of expertise from diverse fields. utexas.edund.edu Future progress will depend on creating research paradigms where chemists, biologists, and computational scientists work in close partnership. broadinstitute.org
Such a collaborative framework ensures that insights from one discipline directly inform the efforts of another. For example, pharmacologists identifying a novel biological effect can provide immediate feedback to medicinal chemists for the next round of synthesis, while structural biologists elucidating a binding mode can guide computational chemists in refining their models. harvard.edu This integrated ecosystem, often found in academic centers of chemical biology and drug discovery, is essential for tackling the multifaceted challenges of therapeutic development and translating fundamental discoveries into tangible outcomes. utexas.edund.edu
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Q & A
Basic: What are the standard synthetic protocols for N-[2-(2-methyl-1-indolyl)ethyl]benzamide?
Answer:
The synthesis typically involves multistep reactions. For example, intermediates like 2-methylindole derivatives are coupled with benzamide precursors under reflux conditions. A common approach includes heating intermediates (e.g., hydrazides or thiazolyl compounds) with benzamide in methanol or ethanol under reflux for 2–4 hours, followed by recrystallization . Key reagents include pyridine as a catalyst and chlorinating/fluorinating agents for functional group modifications .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Catalyst screening : Testing palladium (Pd/C) or DMAP for coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation .
- Temperature control : Gradual heating (e.g., 60–100°C) minimizes side reactions . Post-reaction purification via column chromatography or recrystallization improves purity .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- 1H NMR : Identifies proton environments (e.g., indole NH, benzamide carbonyl) .
- HPLC/MS : Confirms molecular weight and detects degradation products (e.g., 4-chlorobenzamide) .
- UV-Vis spectroscopy : Monitors electronic transitions in aromatic systems .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from:
- Assay variability : Standardize cell lines (e.g., EMT-6 tumors for in vivo studies) and control for sigma receptor subtypes .
- Compound purity : Validate via HPLC (>95% purity) to exclude inactive byproducts .
- Dose-response studies : Compare EC50 values across multiple assays (e.g., anticonvulsant vs. antitumor activity) .
Basic: What biological activities have been explored for this compound?
Answer:
- Antitumor : Modulates sigma-2 receptors in solid tumors, validated via PET imaging .
- Anticonvulsant : Reduces seizure activity in murine models through GABAergic pathways .
- Antimicrobial : Thiazolyl and indole moieties show activity against gram-positive bacteria .
Advanced: How to design structure-activity relationship (SAR) studies for enhanced potency?
Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring to enhance receptor binding .
- Scaffold hopping : Replace indole with benzimidazole to improve metabolic stability .
- Docking studies : Use software like AutoDock to predict interactions with sigma-2 receptor pockets .
Basic: What are the primary degradation pathways of this compound?
Answer:
- Hydrolysis : Amide bond cleavage in acidic/basic conditions forms 4-chlorobenzamide .
- Oxidation : Indole rings degrade under UV light, detected via UHPLC/MS .
Advanced: Which in vivo models are suitable for pharmacokinetic studies?
Answer:
- Biodistribution : Use Balb/c mice with EMT-6 allografts to measure tumor uptake (%ID/g) .
- Metabolic profiling : LC-MS/MS quantifies metabolites in plasma and urine .
Basic: How to assess ecological impact during disposal?
Answer:
- Toxicity screening : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna assays).
- Biodegradation : Test microbial degradation in soil/water systems, though data gaps exist .
Advanced: What computational tools predict physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
